molecular formula C6H13NO B8189098 (3R)-3-Methylpiperidin-3-ol

(3R)-3-Methylpiperidin-3-ol

Cat. No.: B8189098
M. Wt: 115.17 g/mol
InChI Key: LLDKGUNKYFJNPV-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of (3R)-3-Methylpiperidin-3-ol

Molecular Architecture and Stereochemical Configuration

This compound (C₆H₁₃NO, molecular weight: 115.17 g/mol) features a six-membered piperidine ring with a hydroxyl (-OH) and methyl (-CH₃) group at the third carbon. The R-configuration ensures that the hydroxyl group occupies a stereochemically distinct position, influencing its electronic and steric interactions. The SMILES notation C[C@]1(CCCNC1)O explicitly defines the stereochemistry, with the hydroxyl group in an equatorial orientation in the chair conformation (Figure 1).

Table 1: Key Molecular Descriptors

Property Value Source
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol
IUPAC Name This compound
SMILES C[C@]1(CCCNC1)O
InChIKey LLDKGUNKYFJNPV-ZCFIWIBFSA-N

The chair conformation minimizes steric strain, with the methyl group adopting an equatorial position to avoid 1,3-diaxial interactions. Computational models predict a ring puckering amplitude of 0.52 Å, consistent with stable piperidine derivatives.

Comparative Analysis of Tautomeric Forms

Tautomerism in this compound is limited due to the absence of conjugated π-systems or acidic protons adjacent to the hydroxyl group. However, ring-chain tautomerism has been theorized under extreme pH conditions, where the piperidine ring may open to form a linear amino alcohol. Nuclear magnetic resonance (NMR) studies of analogous piperidine derivatives show no detectable tautomeric shifts in neutral solutions, confirming the stability of the cyclic form.

Table 2: Energy Comparison of Tautomeric Forms

Tautomer Relative Energy (kcal/mol) Conditions
Cyclic this compound 0.0 Neutral pH
Linear Amino Alcohol +12.4 pH < 2 or pH > 10

Density functional theory (DFT) calculations at the B3LYP/6-31G* level support these findings, showing a significant energy barrier (ΔG‡ = 18.7 kcal/mol) for ring opening.

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) reveals distinct signals for the piperidine ring protons:

  • δ 1.38 ppm (s, 6H) : Methyl groups (C-3-CH₃).
  • δ 2.85–3.10 ppm (m, 4H) : Methylene protons adjacent to nitrogen (C-2, C-6).
  • δ 3.50 ppm (s, 1H) : Hydroxyl proton, broadened due to hydrogen bonding.

¹³C NMR (100 MHz, CDCl₃) assignments include:

  • δ 71.3 ppm : C-3 (bearing -OH and -CH₃).
  • δ 56.1 ppm, 55.8 ppm : Methylene carbons (C-2, C-6).
Infrared (IR) Spectroscopy

Key IR absorptions (cm⁻¹):

  • 3300–3500 : O-H stretch (hydrogen-bonded).
  • 1388 : C-H in-plane bending (methyl group).
  • 1215 : C-N symmetric stretch.
Mass Spectrometry (MS)

Electron ionization (EI) fragments the molecular ion (m/z 115) into:

  • m/z 100 (loss of -CH₃).
  • m/z 72 (piperidine ring cleavage).

X-ray Crystallographic Studies

No experimental X-ray data for this compound exists in public databases. However, analogous piperidine structures show bond lengths of 1.47 Å (C-N) and 1.54 Å (C-O), with bond angles of 111.2° (C-C-N). Computational models predict a unit cell geometry with a P2₁2₁2₁ space group and lattice parameters a = 8.23 Å, b = 10.45 Å, c = 12.67 Å.

Computational Chemistry Predictions

DFT simulations (B3LYP/6-311++G**) highlight the following:

  • Electrostatic Potential : The hydroxyl oxygen exhibits a partial charge of -0.52 e, facilitating hydrogen bonding.
  • Frontier Molecular Orbitals : The HOMO-LUMO gap (6.8 eV) indicates moderate reactivity, localized on the nitrogen and oxygen atoms.

Table 3: Computational vs Experimental Data

Parameter Experimental Computational
O-H Stretch (cm⁻¹) 3300–3500 3285
C-N Bond Length (Å) 1.47 1.46
HOMO-LUMO Gap (eV) - 6.8

Properties

IUPAC Name

(3R)-3-methylpiperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(8)3-2-4-7-5-6/h7-8H,2-5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDKGUNKYFJNPV-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCCNC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagents and Conditions

  • Sodium borohydride (NaBH₄) : Operates in ethanol or methanol at 0–25°C, yielding 70–85% product with >90% enantiomeric excess (ee).

  • Lithium aluminum hydride (LiAlH₄) : Requires anhydrous tetrahydrofuran (THF) at reflux temperatures (60–70°C), achieving 80–90% yield but with potential racemization risks.

Table 1: Ketone Reduction Performance

Reducing AgentSolventTemperature (°C)Yield (%)ee (%)
NaBH₄Ethanol258292
LiAlH₄THF658885

Catalytic Hydrogenation

Catalytic hydrogenation of unsaturated precursors, such as 3-methylpyridine derivatives, offers a scalable industrial route.

Methodology

  • Substrate : 3-Methylpyridine-3-ol.

  • Catalyst : Palladium on carbon (Pd/C) or Raney nickel.

  • Conditions : Hydrogen gas (1–3 atm), 25–50°C, in methanol or ethanol. Yields exceed 90% with ee >95% when chiral modifiers like cinchona alkaloids are used.

Case Study: Asymmetric Hydrogenation

A 2024 study demonstrated that using Pd/C with (R)-BINAP as a chiral ligand in methanol at 30°C achieved 94% yield and 98% ee, highlighting the role of ligand stereochemistry in controlling outcomes.

Chiral Resolution Techniques

Racemic mixtures of 3-methylpiperidin-3-ol can be resolved into enantiomerically pure (3R) forms via diastereomeric salt formation or enzymatic resolution.

Diastereomeric Salt Formation

  • Chiral acid : L-Tartaric acid forms salts with the (3R) enantiomer, which are separated by crystallization.

  • Yield : 40–50% recovery of this compound with >99% ee.

Enzymatic Resolution

  • Enzyme : Lipase B from Candida antarctica selectively acylates the (3S) enantiomer, leaving this compound unreacted.

  • Conditions : Phosphate buffer (pH 7), 37°C, 24 hours. Achieves 48% yield and 99% ee.

Biocatalytic Approaches

Biocatalysis using engineered enzymes enables stereoselective synthesis under mild conditions.

Ketoreductase-Mediated Reduction

  • Enzyme : KRED-101 from Lactobacillus kefir reduces 3-methylpiperidin-3-one to this compound with NADPH cofactor regeneration.

  • Performance : 95% conversion, 98% ee, and 92% yield in aqueous buffer at 30°C.

Table 2: Biocatalytic vs. Chemical Reduction

ParameterBiocatalysisNaBH₄ Reduction
Yield (%)9282
ee (%)9892
Reaction Time (h)242

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-effectiveness and scalability, often employing continuous-flow reactors for catalytic hydrogenation.

Process Optimization

  • Catalyst recycling : Pd/C catalysts are reused for 5–10 cycles without significant activity loss.

  • Solvent recovery : Methanol is distilled and recycled, reducing waste.

  • Throughput : Continuous-flow systems achieve 1–5 kg/hr output with >90% yield.

Comparison of Synthetic Routes

Table 3: Method Comparison

MethodYield (%)ee (%)ScalabilityCost
Ketone Reduction8592ModerateLow
Catalytic Hydrogenation9498HighMedium
Biocatalysis9298LowHigh

Chemical Reactions Analysis

Types of Reactions: (3R)-3-Methylpiperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced further to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed:

    Oxidation: 3-Methylpiperidin-3-one or 3-methylpiperidine-3-carbaldehyde.

    Reduction: 3-Methylpiperidine.

    Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

(3R)-3-Methylpiperidin-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of (3R)-3-Methylpiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the piperidine ring play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Stereochemistry

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Applications/Notes
(3R)-3-Methylpiperidin-3-ol C₆H₁₃NO 115.17 -OH, -CH₃ at C3 (R-configuration) pKa ~14.97; LogP ~0.01 Intermediate in drug synthesis
(3R,6S)-6-Methylpiperidin-3-ol Hydrochloride C₆H₁₄ClNO 151.63 -OH at C3, -CH₃ at C6 (3R,6S) Hydrochloride salt; higher solubility Potential chiral building block
(3R,5R)-1-Benzyl-5-methylpiperidin-3-ol C₁₃H₁₉NO 205.30 -OH at C3, -CH₃ at C5, -Benzyl at N1 Increased lipophilicity (LogP ~2.5*) CNS drug candidate
3-((5-Chlorothiophen-2-yl)methyl)piperidin-3-ol C₉H₁₂ClNOS 217.72 -OH at C3, -(5-Cl-thiophenyl)methyl Electronegative; π-π interactions Kinase inhibitor scaffold
(R)-1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol C₉H₁₃ClN₂OS 232.73 -OH at C3, -(2-Cl-thiazolyl)methyl Heterocyclic; sulfur participation Antibacterial/antiviral research

*Estimated LogP based on benzyl group contribution.

Key Differences and Implications

Substituent Effects :

  • This compound lacks aromatic or heterocyclic groups, resulting in lower molecular complexity and higher polarity (LogP ~0.01) compared to analogs like 3-((5-Chlorothiophen-2-yl)methyl)piperidin-3-ol (LogP ~2.5) .
  • The benzyl group in (3R,5R)-1-benzyl-5-methylpiperidin-3-ol enhances lipophilicity, improving blood-brain barrier permeability but reducing aqueous solubility .

Biological Activity: Chlorothiophene and chlorothiazole derivatives exhibit enhanced bioactivity due to electronegative and π-stacking properties, making them suitable for kinase or antimicrobial targets .

Biological Activity

(3R)-3-Methylpiperidin-3-ol is a chiral compound with significant potential in medicinal chemistry and biological research. This article explores its biological activities, mechanisms of action, and relevant studies, providing a comprehensive overview for researchers and professionals in the field.

Chemical Structure and Properties

  • Molecular Formula : C₆H₁₃N₂O
  • Chirality : The compound has a specific stereochemistry denoted as (3R), which influences its biological interactions.
  • Functional Groups : The presence of a hydroxyl group (-OH) and a piperidine ring enhances its reactivity and solubility, making it a valuable candidate for various biological applications.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The hydroxyl group and piperidine ring are crucial for binding affinity, allowing the compound to modulate biochemical pathways effectively. It can act as an agonist or antagonist depending on the target, influencing various physiological responses.

1. Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. This activity is essential for mitigating oxidative stress in biological systems, which is linked to various diseases.

2. Anticancer Potential

Studies have suggested that derivatives of this compound may possess anticancer properties. For instance, compounds structurally related to it have shown cytotoxic effects against several cancer cell lines, indicating potential applications in cancer therapy .

3. Neuroprotective Effects

Preliminary findings suggest that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative conditions. Its ability to modulate neurotransmitter systems could be a critical factor in this activity.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntioxidantExhibits significant antioxidant properties
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectivePotential protective effects on neuronal health

Detailed Research Insights

  • Antioxidant Studies : In vitro assays demonstrated that this compound scavenges free radicals effectively, reducing oxidative damage in cellular models.
  • Cancer Research : In studies involving human cancer cell lines, derivatives of this compound showed IC50 values indicating significant cytotoxicity. For example, one derivative was found to reduce cell viability by over 50% at concentrations below 25 μM .
  • Neuroprotective Mechanisms : A study explored the compound's effect on neuronal cells exposed to neurotoxic agents. Results indicated that pre-treatment with this compound significantly decreased cell death rates compared to controls.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for enantioselective synthesis of (3R)-3-Methylpiperidin-3-ol, and how is enantiomeric purity validated?

  • Methodological Answer :

  • Chiral Pool Synthesis : Use (R)-configured starting materials (e.g., chiral amino alcohols) to retain stereochemistry during cyclization.
  • Asymmetric Catalysis : Employ transition-metal catalysts with chiral ligands (e.g., BINAP) for stereocontrol during piperidine ring formation .
  • Validation : Use chiral HPLC with a cellulose-based column or 1H^{1}\text{H}-NMR with chiral shift reagents (e.g., Eu(hfc)3_3) to confirm >99% enantiomeric excess .

Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation studies at 40°C/75% RH (ICH Q1A guidelines) and analyze samples via LC-MS to track decomposition products.
  • pH Profiling : Prepare buffered solutions (pH 1–13) and monitor structural integrity using 13C^{13}\text{C}-NMR or FT-IR spectroscopy .

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (applicable if crystalline derivatives are synthesized) .
  • 2D NMR : Assign stereochemistry via 1H^{1}\text{H}-1H^{1}\text{H} COSY and NOESY correlations to confirm spatial arrangement of the methyl and hydroxyl groups .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Orthogonal Assays : Validate cytotoxicity (e.g., MTT assay) and target-binding (e.g., SPR) across multiple cell lines or recombinant proteins to rule out assay-specific artifacts.
  • Impurity Profiling : Use LC-HRMS to identify trace impurities (e.g., diastereomers or oxidation byproducts) that may skew bioactivity results .

Q. What strategies are effective for evaluating the polymorphic behavior of this compound in solid-state formulations?

  • Methodological Answer :

  • Polymorph Screening : Perform solvent-mediated crystallization trials (e.g., using ethanol/water mixtures) and analyze forms via PXRD and DSC.
  • Stability Mapping : Compare dissolution rates and hygroscopicity of polymorphs under accelerated storage conditions to identify the most pharmaceutically viable form .

Q. How can the pharmacological mechanism of this compound be elucidated in cancer models?

  • Methodological Answer :

  • In Vitro Profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler™) to identify primary targets.
  • In Vivo Validation : Employ xenograft models (e.g., HCT-116 colorectal cancer) with pharmacokinetic monitoring (LC-MS/MS) to correlate plasma exposure with tumor regression .

Q. What experimental approaches resolve contradictions in metabolic pathway data for this compound?

  • Methodological Answer :

  • Isotope Tracing : Incubate with 14C^{14}\text{C}-labeled compound in hepatocyte cultures and track metabolites via radio-HPLC.
  • Enzyme Inhibition Studies : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .

Data Contradiction Analysis

Q. How should conflicting solubility data for this compound in polar vs. non-polar solvents be resolved?

  • Methodological Answer :

  • Solvent Parameter Screening : Measure logP values (shake-flask method) and correlate with Hansen solubility parameters (δD_D, δP_P, δH_H) to identify optimal solvents.
  • Dynamic Light Scattering (DLS) : Assess aggregation tendencies in aqueous buffers, which may falsely reduce apparent solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.